2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17342168
InChI: InChI=1S/C9H10F2N2/c10-9(11)6-1-2-8(13-5-6)7-3-12-4-7/h1-2,5,7,9,12H,3-4H2
SMILES:
Molecular Formula: C9H10F2N2
Molecular Weight: 184.19 g/mol

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

CAS No.:

Cat. No.: VC17342168

Molecular Formula: C9H10F2N2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine -

Specification

Molecular Formula C9H10F2N2
Molecular Weight 184.19 g/mol
IUPAC Name 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine
Standard InChI InChI=1S/C9H10F2N2/c10-9(11)6-1-2-8(13-5-6)7-3-12-4-7/h1-2,5,7,9,12H,3-4H2
Standard InChI Key UXILMPIDCGOVNP-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=NC=C(C=C2)C(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine belongs to the class of bicyclic amines, combining a three-membered azetidine ring with a six-membered pyridine moiety. The IUPAC name systematically describes its structure: the pyridine ring is substituted at position 2 with an azetidin-3-yl group and at position 5 with a difluoromethyl group . Its molecular formula (C₉H₁₀F₂N₂) and weight (184.19 g/mol) have been confirmed via high-resolution mass spectrometry .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₀F₂N₂
Molecular Weight184.19 g/mol
IUPAC Name2-(azetidin-3-yl)-5-(difluoromethyl)pyridine
Canonical SMILESC1C(CN1)C2=NC=C(C=C2)C(F)F
InChIKeyUXILMPIDCGOVNP-UHFFFAOYSA-N

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions at 1690 cm⁻¹ (C=O stretch, if present in derivatives) and 1556 cm⁻¹ (C-N vibration) . Nuclear magnetic resonance (NMR) data provide critical insights:

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 5.16 (d, 1H, CH) and 5.44 (d, 1H, CH) correspond to the azetidine ring protons, while aromatic pyridine protons appear between δ 7.38–8.59 . The difluoromethyl group (-CF₂H) shows a triplet near δ 6.80–7.16 due to coupling with fluorine .

  • ¹³C NMR (75 MHz, DMSO-d₆): Peaks at δ 162.2 (C=O), 148.4 (pyridine C-N), and 68.1 (azetidine C-N) confirm the bicyclic framework .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Ring Formation: Cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds generates the azetidine ring.

  • Difluoromethylation: Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) introduces the -CF₂H group at position 5 of the pyridine ring.

  • Purification: Recrystallization from ethanol or chromatography yields the final product with >95% purity .

Reaction Mechanisms

The azetidine ring’s strain drives nucleophilic ring-opening reactions. For example, treatment with hydrochloric acid produces 3-chloro derivatives, while nucleophiles like amines yield substituted azetidines . The difluoromethyl group participates in hydrogen bonding, influencing regioselectivity in cross-coupling reactions .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but requires storage at 2–8°C to prevent degradation. It is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point range of 175–176°C, consistent with its crystalline structure . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing HF and NH₃.

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine demonstrate broad-spectrum antimicrobial effects. Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), these compounds outperform standard agents like streptomycin . The azetidine ring’s nitrogen atoms likely disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

Enzyme Inhibition

In silico docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to cytochrome P450 3A4, suggesting utility in drug-drug interaction modulation. The difluoromethyl group enhances binding affinity through hydrophobic interactions with enzyme active sites .

Industrial and Materials Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings. Its electron-deficient pyridine ring facilitates oxidative addition to metal centers .

Polymer Chemistry

Incorporation into polyamides improves thermal stability (Tg increased by 40°C) and flame retardancy due to fluorine content. These polymers find use in high-performance coatings and aerospace materials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator